Cas no 7146-61-4 (N-4-(propan-2-yloxy)phenylacetamide)

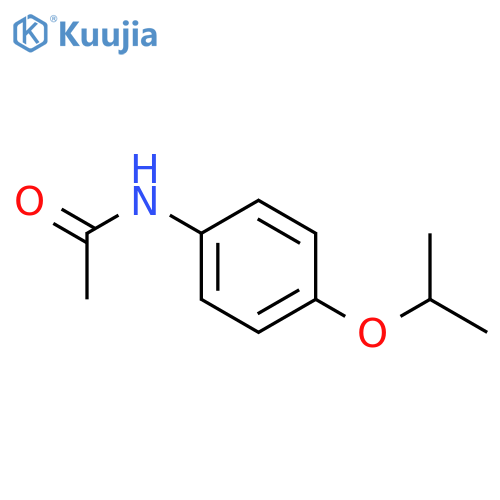

7146-61-4 structure

商品名:N-4-(propan-2-yloxy)phenylacetamide

CAS番号:7146-61-4

MF:C11H15NO2

メガワット:193.242303133011

MDL:MFCD00463571

CID:568304

N-4-(propan-2-yloxy)phenylacetamide 化学的及び物理的性質

名前と識別子

-

- Acetamide,N-[4-(1-methylethoxy)phenyl]-

- N-(4-propan-2-yloxyphenyl)acetamide

- O-isopropyl acetaminophen

- 4'-Isopropoxyacetanilide

- 4-Isopropoxyacetanilide

- AC1L3TTC

- AC1Q5MWK

- acetic acid-(4-isopropoxy-anilide)

- AH-034

- CBDivE_000649

- Essigsaeure-(4-isopropoxy-anilid)

- Essigsaeure-(4-isopropyloxy-anilid)

- N-(4-isopropoxyphenyl)acetamide

- O-Isopropyl paracetamol

- SureCN6783366

- N-4-(propan-2-yloxy)phenylacetamide

-

- MDL: MFCD00463571

計算された属性

- せいみつぶんしりょう: 193.11035

じっけんとくせい

- PSA: 38.33

- LogP: 2.50520

N-4-(propan-2-yloxy)phenylacetamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | T705628-2.5mg |

N-[4-(propan-2-yloxy)phenyl]acetamide |

7146-61-4 | 2.5mg |

$ 50.00 | 2022-06-02 | ||

| TRC | T705628-25mg |

N-[4-(propan-2-yloxy)phenyl]acetamide |

7146-61-4 | 25mg |

$ 95.00 | 2022-06-02 | ||

| eNovation Chemicals LLC | Y1256075-5g |

O-isopropyl acetaminophen |

7146-61-4 | 97% | 5g |

$215 | 2024-06-06 | |

| Fluorochem | 043447-5g |

4'-Isopropoxyacetanilide |

7146-61-4 | 5g |

£71.00 | 2022-02-28 | ||

| eNovation Chemicals LLC | Y1256075-1g |

O-isopropyl acetaminophen |

7146-61-4 | 97% | 1g |

$165 | 2024-06-06 | |

| Fluorochem | 043447-25g |

4'-Isopropoxyacetanilide |

7146-61-4 | 25g |

£183.00 | 2022-02-28 | ||

| 1PlusChem | 1P00FU97-1g |

O-isopropyl acetaminophen |

7146-61-4 | 97% | 1g |

$27.00 | 2025-02-27 | |

| OTAVAchemicals | 7012320003-100MG |

N-[4-(propan-2-yloxy)phenyl]acetamide |

7146-61-4 | 95% | 100MG |

$104 | 2023-07-10 | |

| 1PlusChem | 1P00FU97-25g |

O-isopropyl acetaminophen |

7146-61-4 | 97% | 25g |

$203.00 | 2025-02-27 | |

| 1PlusChem | 1P00FU97-100g |

O-isopropyl acetaminophen |

7146-61-4 | 97% | 100g |

$582.00 | 2025-02-27 |

N-4-(propan-2-yloxy)phenylacetamide 関連文献

-

Ying Lv,Nan Zhang,Yi Fan,Xingyuan Liu J. Mater. Chem. C, 2017,5, 8408-8414

-

Jian Fan,Shengke Wang,Jiahui Chen,Manyi Wu,Jitan Zhang,Meihua Xie Org. Chem. Front., 2019,6, 437-441

-

3. Water thermophoresis in carbon nanotubes: the interplay between thermophoretic and friction forces†Elton Oyarzua,Harvey A. Zambrano Phys. Chem. Chem. Phys., 2018,20, 3672-3677

-

Siyu Ruan,Lin Wang,Yunliang Li,Peiyu Li,Yuhan Ren,Ruichang Gao,Haile Ma Food Funct., 2021,12, 1232-1240

-

Hideyuki Shinmori,Chihiro Mochizuki Chem. Commun., 2017,53, 6569-6572

7146-61-4 (N-4-(propan-2-yloxy)phenylacetamide) 関連製品

- 20367-32-2(N-(4-propoxyphenyl)acetamide)

- 286425-41-0(phenacetin-ethoxy-2-13C)

- 62-44-2(Phenacetin)

- 36141-82-9(diamfenetide)

- 591-33-3(3'-ethoxyacetanilide)

- 69323-74-6(Phenacetin-d)

- 1805206-02-3(3-(Chloromethyl)-6-(difluoromethyl)-4-fluoropyridine-2-methanol)

- 898791-17-8(1-(3-chloro-5-fluorophenyl)-3-(3-methylphenyl)propan-1-one)

- 1400563-40-7((3,6-Dimethylpyrazin-2-yl)methanol)

- 2171964-30-8(1-amino-3,3-dimethyl-1-propylurea)

推奨される供給者

Shandong Feiyang Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Wuhan Comings Biotechnology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量